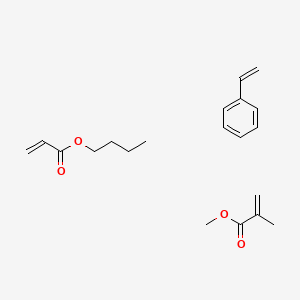

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene

Cat. No. B8565022

Key on ui cas rn:

27136-15-8

M. Wt: 332.4 g/mol

InChI Key: NZEWVJWONYBVFL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06475688B1

Procedure details

Placed in a 1-liter capacity round reaction vessel were 400 g of deionized water, 3.6 g gum Arabic, and 3.6 g of lignosulfonic acid, and the vessel was set in a water bath. Then said vessel was equipped with a stirring device, a Dimroth condensing pipe, a dripping device, and a nitrogen supplying tube, and the resulting mixture was subjected to nitrogen bubbling while stirring, and was heated to 80° C. Thereafter, the nitrogen bubbling was replaced with a nitrogen gas flow, and a mixed monomer solution comprised of 81.2 g of styrene monomer, 18.8 g of n-butyl acrylate monomer, 25 g of methyl methacrylate monomer, and 0.6 g of benzoyl peroxide was added dropwise, and suspension polymerization was then carried out. After 18 hours, the reaction product was removed, washed with water, and filtered. The resulting reaction product was then dried. Thus styrene-n-butyl acrylate-methyl methacrylate copolymer (St-BA-MMA copolymer) was obtained as Compatibilizer S-1.

[Compound]

Name

gum

Quantity

3.6 g

Type

reactant

Reaction Step One

[Compound]

Name

lignosulfonic acid

Quantity

3.6 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])(=[O:12])[CH:10]=[CH2:11].[C:18]([O:23][CH3:24])(=[O:22])[C:19]([CH3:21])=[CH2:20].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>O>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])(=[O:12])[CH:10]=[CH2:11].[C:18]([O:23][CH3:24])(=[O:22])[C:19]([CH3:21])=[CH2:20] |f:5.6.7|

|

Inputs

Step One

[Compound]

|

Name

|

gum

|

|

Quantity

|

3.6 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

lignosulfonic acid

|

|

Quantity

|

3.6 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

81.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

18.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCCCC

|

Step Five

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OC

|

Step Six

|

Name

|

|

|

Quantity

|

0.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

|

Step Seven

|

Name

|

|

|

Quantity

|

400 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Placed in a 1-liter capacity round reaction vessel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the vessel was set in a water bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was equipped with a stirring device

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a Dimroth condensing pipe

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

suspension polymerization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction product was removed

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting reaction product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was then dried

|

Outcomes

Product

Details

Reaction Time |

18 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC1=CC=CC=C1.C(C=C)(=O)OCCCC.C(C(=C)C)(=O)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |